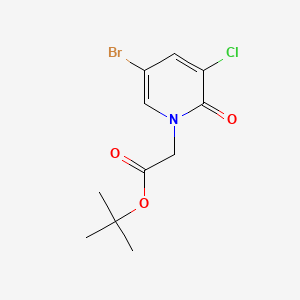
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a chloro substituent on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce the bromo substituent at the desired position on the pyridine ring.
Chlorination: The brominated intermediate is then subjected to chlorination to introduce the chloro substituent.
Esterification: The final step involves the esterification of the intermediate with tert-butyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, and tert-butyl acetate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states of the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives with different functional groups replacing the bromo and chloro substituents.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromo and chloro substituents on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, and modulate their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound is similar to other pyridine derivatives with bromo and chloro substituents.
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propionate: This compound has a similar structure but with a propionate ester group instead of an acetate ester group.
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)butyrate: This compound has a butyrate ester group instead of an acetate ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups. The presence of both bromo and chloro substituents on the pyridine ring, along with the tert-butyl ester group, gives it unique reactivity and properties. This makes it a valuable compound for various chemical reactions and scientific research applications.
Properties
Molecular Formula |
C11H13BrClNO3 |
|---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3 |
InChI Key |
DVBDEPMOFQJPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















